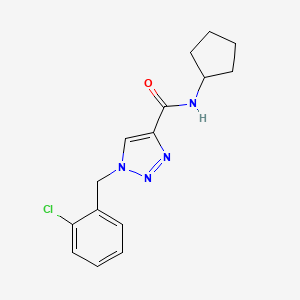![molecular formula C18H16N2O3S B6076834 ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate is a chemical compound used in scientific research for various purposes. It is a thioester of butanoic acid and is also known as 3-Oxo-4-[(3-cyano-6-phenyl-2-pyridinyl)thio]-butanoic acid ethyl ester. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate involves the inhibition of DPP-4 enzyme activity. DPP-4 is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to have various biochemical and physiological effects. It has been found to increase insulin secretion and decrease blood glucose levels in animal models of type 2 diabetes. It has also been shown to improve glucose tolerance and insulin sensitivity in these models. In addition, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate in lab experiments include its potency as a DPP-4 inhibitor, its fluorescent properties, and its ability to reduce inflammation and oxidative stress. However, the limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Orientations Futures
There are several future directions for the research on Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate. One direction is the development of more efficient synthesis methods to improve the yield and reduce the cost of the compound. Another direction is the study of its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, the development of new fluorescent probes based on this compound for the detection of thiols in biological samples is also a promising area of research.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate involves the reaction between 3-cyano-6-phenylpyridine-2-thiol and ethyl 3-oxobutanoate in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product depends on the reaction conditions, and various modifications have been made to the synthesis method to improve the yield.
Applications De Recherche Scientifique
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate has been used in scientific research for various applications. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose levels in the body. This compound has been studied for its potential use in the treatment of type 2 diabetes. It has also been used as a fluorescent probe for the detection of thiols in biological samples.
Propriétés
IUPAC Name |
ethyl 4-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-17(22)10-15(21)12-24-18-14(11-19)8-9-16(20-18)13-6-4-3-5-7-13/h3-9H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXLGGVLAVANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)

![4-acetyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B6076771.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
